molecular formula C15H21N3O B7051941 3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile

3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile

Cat. No.: B7051941
M. Wt: 259.35 g/mol
InChI Key: SGFQFUDBOLXDDG-UHFFFAOYSA-N
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Description

3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a carbonitrile group at the 4-position and a 3-(3-cyclohexyloxypropylamino) group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclohexyloxypropylamino)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexyloxypropylamine intermediate: This can be achieved by reacting cyclohexanol with 3-chloropropylamine under basic conditions to form 3-(cyclohexyloxy)propylamine.

    Nucleophilic substitution: The 3-(cyclohexyloxy)propylamine is then reacted with 3-bromopyridine-4-carbonitrile in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the cyclohexyloxypropyl group.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-cyclohexyloxypropylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Cyclohexyloxypropylamino)pyridine-2-carbonitrile
  • 3-(3-Cyclohexyloxypropylamino)pyridine-5-carbonitrile
  • 3-(3-Cyclohexyloxypropylamino)pyridine-6-carbonitrile

Uniqueness

3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carbonitrile group and the cyclohexyloxypropylamino group on the pyridine ring can significantly affect the compound’s properties compared to its isomers.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3-cyclohexyloxypropylamino)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-11-13-7-9-17-12-15(13)18-8-4-10-19-14-5-2-1-3-6-14/h7,9,12,14,18H,1-6,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFQFUDBOLXDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCNC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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